molecular formula C16H21N3O2 B11800826 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11800826
M. Wt: 287.36 g/mol
InChI Key: ZMSCRUSXCHQACA-UHFFFAOYSA-N
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Description

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety and carboxylic acid group

Preparation Methods

The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of cyclopropyl groups at the 2 and 6 positions. The piperidine ring is then constructed and attached to the pyrimidine moiety. Finally, the carboxylic acid group is introduced. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .

Chemical Reactions Analysis

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with potential anticancer effects.

    Matrine: Exhibits antiproliferative effects on cancer cells.

    Berberine: Known for its antimicrobial and antidiabetic properties.

    Tetrandine: Shows antimetastatic effects on various cancers

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C16H21N3O2/c20-16(21)12-2-1-7-19(9-12)14-8-13(10-3-4-10)17-15(18-14)11-5-6-11/h8,10-12H,1-7,9H2,(H,20,21)

InChI Key

ZMSCRUSXCHQACA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O

Origin of Product

United States

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